methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
Description
Properties
Molecular Formula |
C23H23N3O7 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 2-[3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
InChI |
InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)11-10-17(27)24-12-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27) |
InChI Key |
DFVFAGUNYSCQMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Annulation
A prominent method involves palladium(II)-mediated C–H activation between substituted benzimidazoles and alkynes. For instance, Bao et al. demonstrated that 2-arylbenzimidazoles undergo oxidative coupling with internal alkynes in the presence of PdCl₂ and Cu(OAc)₂, yielding the isoindoloquinazoline scaffold with 32–75% efficiency. Critical parameters include:
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| PdCl₂/Cu(OAc)₂ | 110 | 68–75 |
| RhCp*Cl₂ | 80 | 45–93 |
This method prioritizes regioselectivity, as the palladium center coordinates to nitrogen atoms, directing bond formation at the C5 and C6 positions.
Acid-Mediated Cyclocondensation
Alternative protocols employ Brønsted acids to facilitate cyclocondensation. Takagi et al. achieved ring closure using triflic acid, which promotes intramolecular dehydration of N-alkylated intermediates at 50°C. While avoiding transition metals, this route requires stringent moisture control and yields 50–60% product.
Propanoyl-Glycine Methyl Ester Side Chain Preparation
The side chain introduces a glycine methyl ester via a three-carbon linker. Synthesis involves two parallel pathways:
Propanoic Acid Intermediate
3-{9,10-Dimethoxy-5,11-dioxo-isoindoloquinazolin-6-yl}propanoic acid (C₂₀H₁₈N₂O₆) serves as the key intermediate. Production entails:
-
Alkylation : Reacting the isoindoloquinazoline core with acrylic acid derivatives under basic conditions.
-
Purification : Crystallization from ethanol/water mixtures achieves >90% purity.
| Scale (g) | Cost (USD) | Purity (%) |
|---|---|---|
| 0.5 | 482 | 91 |
| 5 | 2,909 | 93 |
Glycine Methyl Ester Hydrochloride Synthesis
A continuous flow method optimizes glycine methyl ester production:
-
Reagents : Glycine, anhydrous methanol (1:10 molar ratio), HCl gas (20 m³/h).
-
Conditions : 55–60°C, 0.034 MPa vacuum to remove H₂O.
-
Yield : 89% with 180 rpm stirring and seed crystal induction.
This method reduces batch variability compared to traditional HCl-saturated methanol approaches.
Coupling Strategies for Final Assembly
Convergent synthesis links the core and side chain through amide bond formation.
Carbodiimide-Mediated Coupling
Activating the propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables efficient coupling:
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 12 | 78 |
| DCC/DMAP | CH₂Cl₂ | 24 | 65 |
EDC/HOBt in dimethylformamide (DMF) at 0°C minimizes racemization, critical for preserving stereochemical integrity.
Mixed Anhydride Method
For acid-sensitive intermediates, isobutyl chloroformate generates mixed anhydrides in situ. This method achieves 72% yield but requires strict temperature control (-15°C).
Purification and Characterization
Final purification employs sequential techniques:
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Crystallization : Methanol/ether recrystallization enhances purity to >98%.
-
Spectroscopic Validation :
Process Optimization and Challenges
Catalyst Screening
Rhodium catalysts (e.g., RhCp*Cl₂) improve annulation yields but increase costs. Comparative studies show:
| Catalyst | Cost (USD/g) | Yield Increase (%) |
|---|---|---|
| PdCl₂ | 12 | Baseline |
| RhCp*Cl₂ | 310 | +18 |
Chemical Reactions Analysis
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: It is used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its isoindoloquinazolinone scaffold and substituent configuration. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Flexibility : The glycinate ester in the target compound may enhance solubility compared to bulkier groups like pyridin-3-ylmethyl .
- Bioisosteric Replacements : The substitution of glycinate with β-alaninate (a methylene group difference) illustrates bioisosteric strategies to modulate pharmacokinetic properties without altering molecular weight .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Pyridin-3-ylmethyl Analogue | β-Alaninate Analogue |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~2.8 | ~2.3 |
| Hydrogen Bond Acceptors | 7 | 6 | 7 |
| Rotatable Bonds | 8 | 7 | 8 |
Notes:
Research Findings and Limitations
- Synthetic Routes: The synthesis of isoindoloquinazolinone derivatives often involves cyclocondensation of amino-substituted precursors with diketones or esters, as seen in related quinazoline syntheses .
- Computational Predictions: Molecular docking studies hypothesize that the isoindoloquinazolinone core interacts with ATP-binding sites in kinases, but validation is absent .
Biological Activity
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a quinazolin derivative with notable substituents that contribute to its biological activity. The presence of methoxy groups and a dioxo moiety enhances its interaction with biological targets.
Molecular Formula: C₁₈H₁₈N₂O₄
Molecular Weight: 338.35 g/mol
IUPAC Name: this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it selectively inhibits PI3Kα with an IC50 value of 1.8 nM and demonstrates significant selectivity over other isoforms (PI3Kβ/δ/γ) .
- Antiviral Properties: Preliminary studies suggest that the compound exhibits antiviral activity against certain viruses by interfering with their replication processes .
- Antitumor Activity: In vivo studies have demonstrated that the compound can suppress tumor growth significantly in mouse models. For example, it achieved tumor inhibition rates of up to 90.7% at higher doses .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy:
| Activity | IC50 (nM) |
|---|---|
| PI3Kα (enzymatic) | 1.8 |
| PI3Kα (cellular pAkt S473) | 12.1 |
| Other PI3K isoforms | >10000 |
These results indicate a strong selective inhibition of PI3Kα compared to other isoforms.
In Vivo Studies
In vivo evaluations using xenograft models have shown promising results:
| Dose (mpk) | Tumor Growth Inhibition (%) |
|---|---|
| 15 | 62.5 |
| 30 | 86.0 |
| 40 | 90.7 |
These findings suggest that the compound may be a viable candidate for further development in cancer therapeutics.
Case Studies
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of similar compounds found that modifications to the quinazolin structure enhanced activity against Hepatitis C virus (HCV). The presence of methoxy groups was crucial for maintaining potency .
Case Study 2: Antitumor Efficacy
In a preclinical trial involving BT-474 xenograft models, the compound was administered at various dosages. Results indicated a dose-dependent reduction in tumor size correlated with decreased Akt phosphorylation, highlighting the importance of the PI3K/Akt pathway in mediating its effects .
Q & A
Q. What are the key synthetic routes for methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate, and how can yield be optimized?
The synthesis typically involves multi-step reactions starting with isoindoloquinazoline precursors. Key steps include:
- Amide coupling : Reacting the isoindoloquinazoline core with activated esters (e.g., NHS esters) under reflux in anhydrous solvents like DMF or THF .
- Protecting group strategies : Methoxy and carbonyl groups require selective protection/deprotection to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC is critical for isolating the final compound with >95% purity . Yield optimization relies on controlling reaction temperatures (e.g., 60–80°C for amide formation) and stoichiometric ratios of reagents (1:1.2 molar ratio of core to glycinate derivative) .
Q. How is structural confirmation performed for this compound?
A combination of spectroscopic and chromatographic methods is used:
- NMR : and NMR identify methoxy groups (δ 3.8–4.0 ppm), amide protons (δ 6.5–7.5 ppm), and quinazoline carbonyls (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 526.18) and fragments corresponding to the isoindoloquinazoline backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity .
Q. What in vitro assays are recommended for preliminary biological screening?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC calculations via nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, MMP-9) to assess competitive/non-competitive inhibition .
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated biological fluids to determine logP and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of isoindoloquinazoline derivatives?
Discrepancies in activity (e.g., anti-cancer vs. no effect) may arise from:
- Structural variability : Minor substitutions (e.g., methoxy vs. hydroxy groups) alter target binding; compare methyl N-[3-...]glycinate with analogs like N-(2-hydroxyphenyl)propanamide .
- Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation times (24 vs. 48 hours) affect results. Standardize protocols using guidelines like OECD 423 .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological risks?
- Degradation studies : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV-A/B exposure) to track half-life and byproducts via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
- Toxicity profiling : Acute/chronic exposure assays in soil microorganisms (e.g., Pseudomonas putida) to assess EC and NOEC values .
Q. How can computational methods enhance mechanistic understanding of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA topoisomerase II (PDB ID: 1ZXM) .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to analyze stability of ligand-protein complexes in physiological conditions .
- QSAR modeling : Develop models using descriptors like topological polar surface area (TPSA) and LogP to predict ADMET properties .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 2 hours vs. 12 hours in batch) .
- Green chemistry : Replace toxic solvents (DMF → Cyrene) and catalysts (Pd/C → enzyme-mediated couplings) to meet EPA guidelines .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
